molecular formula C22H27ClN2O3S B11351780 1-[(3-chlorobenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide

1-[(3-chlorobenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide

Cat. No.: B11351780
M. Wt: 435.0 g/mol
InChI Key: VQZCCTIAAJTGPE-UHFFFAOYSA-N
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Description

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a molecular formula of C22H27ClN2O3S. This compound is characterized by the presence of a piperidine ring, a carboxamide group, and a sulfonyl group attached to a chlorophenyl and trimethylphenyl moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the piperidine ring and the attachment of the carboxamide group.

    Chlorination: The chlorophenyl group is introduced via a chlorination reaction.

    Final Assembly: The final step involves the coupling of the trimethylphenyl moiety to the piperidine ring.

Industrial production methods typically involve optimizing these steps to achieve high yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency.

Chemical Reactions Analysis

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is utilized in various fields of scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The piperidine ring and carboxamide group contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE: This compound has a similar structure but with a different position of the chlorine atom on the phenyl ring.

    1-[(3-BROMOPHENYL)METHANESULFONYL]-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE: This compound has a bromine atom instead of chlorine, which can affect its reactivity and interactions.

    1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,4,6-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE: This compound has one less methyl group on the phenyl ring, which can influence its chemical properties.

The uniqueness of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H27ClN2O3S

Molecular Weight

435.0 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C22H27ClN2O3S/c1-15-11-16(2)21(17(3)12-15)24-22(26)19-7-9-25(10-8-19)29(27,28)14-18-5-4-6-20(23)13-18/h4-6,11-13,19H,7-10,14H2,1-3H3,(H,24,26)

InChI Key

VQZCCTIAAJTGPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl)C

Origin of Product

United States

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